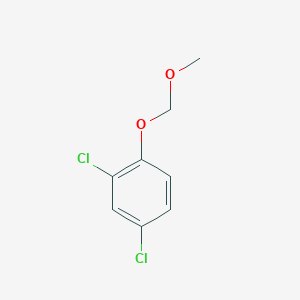
3-Iodo-5-isopropylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-5-isopropylbenzaldehyde is an organic compound with the molecular formula C10H11IO. It is a derivative of benzaldehyde, where the benzene ring is substituted with an iodine atom at the 3-position and an isopropyl group at the 5-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-isopropylbenzaldehyde typically involves the iodination of 5-isopropylbenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-5-isopropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a nucleophile like sodium azide can replace the iodine with an azide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide (DMF), sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-Iodo-5-isopropylbenzoic acid.
Reduction: 3-Iodo-5-isopropylbenzyl alcohol.
Substitution: 3-Azido-5-isopropylbenzaldehyde (from azide substitution).
Applications De Recherche Scientifique
3-Iodo-5-isopropylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the investigation of metabolic pathways.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-Iodo-5-isopropylbenzaldehyde depends on its specific application. In general, the aldehyde group can undergo nucleophilic addition reactions, forming intermediates that can further react to yield various products. The iodine atom can participate in electrophilic substitution reactions, facilitating the introduction of other functional groups. The isopropyl group can influence the compound’s reactivity and steric properties, affecting its interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodo-4-methylbenzaldehyde: Similar structure with a methyl group instead of an isopropyl group.
3-Iodo-5-methylbenzaldehyde: Similar structure with a methyl group at the 5-position.
3-Iodo-5-tert-butylbenzaldehyde: Similar structure with a tert-butyl group at the 5-position.
Uniqueness
3-Iodo-5-isopropylbenzaldehyde is unique due to the presence of the isopropyl group, which provides distinct steric and electronic effects compared to other alkyl-substituted benzaldehydes. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound for specific synthetic applications.
Propriétés
Numéro CAS |
1289200-88-9 |
|---|---|
Formule moléculaire |
C10H11IO |
Poids moléculaire |
274.10 g/mol |
Nom IUPAC |
3-iodo-5-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H11IO/c1-7(2)9-3-8(6-12)4-10(11)5-9/h3-7H,1-2H3 |
Clé InChI |
PGJIKSFWYZKUPI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC(=C1)C=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride](/img/structure/B12099151.png)
![1-[3-(Aminomethyl)oxan-3-yl]propan-1-ol](/img/structure/B12099165.png)
![Tert-butyl octahydropyrrolo[3,4-D]azepine-6(1H)-carboxylate](/img/structure/B12099178.png)
![5-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12099179.png)




![2-[4-[3a-hydroxy-3-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12099201.png)




